2-((4-hydroxy-5,7-dimethylpyrido[2,3-d]pyrimidin-2-yl)thio)-N-(2-methoxyphenyl)acetamide
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Overview
Description
2-((4-hydroxy-5,7-dimethylpyrido[2,3-d]pyrimidin-2-yl)thio)-N-(2-methoxyphenyl)acetamide is a complex organic compound belonging to the pyrido[2,3-d]pyrimidine class
Mechanism of Action
Target of Action
The primary targets of this compound are various cancer-related proteins, including tyrosine kinase , extracellular regulated protein kinases – ABL kinase , phosphatidylinositol-3 kinase , mammalian target of rapamycin , p38 mitogen-activated protein kinases , BCR-ABL , dihydrofolate reductase , cyclin-dependent kinase , phosphodiesterase , KRAS and fibroblast growth factor receptors . These proteins play crucial roles in cell growth, proliferation, and survival, making them important targets for anticancer therapies .
Mode of Action
The compound interacts with its targets by binding to their active sites, thereby inhibiting their function . This inhibition disrupts the normal signaling pathways within the cell, leading to changes in cell behavior . For example, the inhibition of tyrosine kinase can prevent the activation of downstream signaling pathways that promote cell proliferation and survival .
Biochemical Pathways
The compound affects multiple biochemical pathways due to its broad spectrum of targets . For instance, it can inhibit the PI3K/AKT/mTOR pathway by targeting phosphatidylinositol-3 kinase and mammalian target of rapamycin, leading to reduced cell growth and proliferation . It can also inhibit the RAS/RAF/MEK/ERK pathway by targeting KRAS, potentially leading to cell cycle arrest and apoptosis .
Result of Action
The molecular and cellular effects of the compound’s action depend on the specific targets and pathways it affects. Generally, by inhibiting key proteins involved in cell growth and survival, the compound can induce cell cycle arrest, apoptosis, and reduced proliferation in cancer cells .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors These may include the presence of other drugs, the pH and temperature of the environment, and the presence of specific enzymes or transporters in the body.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-hydroxy-5,7-dimethylpyrido[2,3-d]pyrimidin-2-yl)thio)-N-(2-methoxyphenyl)acetamide typically involves multiple steps, starting with the preparation of the pyrido[2,3-d]pyrimidine core. This can be achieved through the cyclization of appropriate precursors under specific reaction conditions, such as heating in the presence of a base.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Conversion of the hydroxyl group to a carbonyl group.
Reduction: : Reduction of the nitro group to an amine.
Substitution: : Replacement of the thioether group with other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Typical reducing agents are hydrogen gas (H2) and palladium on carbon (Pd/C).
Substitution: : Reagents like alkyl halides and amines can be used for substitution reactions.
Major Products Formed
Oxidation: : Formation of carboxylic acids or ketones.
Reduction: : Production of amines.
Substitution: : Generation of various substituted pyrido[2,3-d]pyrimidines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound has shown potential as an inhibitor of certain enzymes, making it useful in studying enzyme mechanisms and developing new therapeutic agents.
Medicine
The compound has been investigated for its antitumor properties, showing promise as a potential anticancer agent. Its ability to inhibit specific kinases involved in cancer cell proliferation makes it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of pharmaceuticals and other chemical products. Its versatility and reactivity make it a valuable component in various chemical processes.
Comparison with Similar Compounds
Similar Compounds
Trametinib: : Another pyrido[2,3-d]pyrimidine derivative used as a kinase inhibitor in cancer treatment.
Imatinib: : A well-known tyrosine kinase inhibitor used in the treatment of certain types of cancer.
Uniqueness
2-((4-hydroxy-5,7-dimethylpyrido[2,3-d]pyrimidin-2-yl)thio)-N-(2-methoxyphenyl)acetamide stands out due to its specific structural features, such as the presence of the hydroxyl and methoxy groups, which contribute to its unique reactivity and biological activity.
Properties
IUPAC Name |
2-[(5,7-dimethyl-4-oxo-3H-pyrido[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3S/c1-10-8-11(2)19-16-15(10)17(24)22-18(21-16)26-9-14(23)20-12-6-4-5-7-13(12)25-3/h4-8H,9H2,1-3H3,(H,20,23)(H,19,21,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRXSOJCEFCETIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=O)NC(=N2)SCC(=O)NC3=CC=CC=C3OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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